molecular formula C12H13NO2 B1306563 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde CAS No. 351015-67-3

1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde

Cat. No. B1306563
CAS RN: 351015-67-3
M. Wt: 203.24 g/mol
InChI Key: UPVVKWWCJMWYND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde (HICA) is an aromatic aldehyde compound that is used in a variety of scientific research applications. It is a colorless liquid with a strong odor, and is soluble in water and ethanol. HICA is a metabolite of the amino acid leucine, and is found in a variety of foods, including dairy products and some fruits and vegetables. HICA has a variety of biochemical and physiological effects, and is used in a number of laboratory experiments.

Scientific Research Applications

Polymer Industry

1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde: can be a precursor in the synthesis of 1,3-Propanediol (1,3-PDO) , which is a valuable monomer in the polymer industry . 1,3-PDO is used to produce polytrimethylene terephthalate (PTT), a polymer known for its durability and elasticity, commonly used in textiles and plastics.

Green Chemistry

The hydroxy-propyl side chain of 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde could be leveraged in green chemistry applications. Its potential to be derived from renewable feedstocks makes it an attractive compound for developing sustainable chemical processes .

Bioproduction Systems

This compound could play a role in the optimization of bioproduction systems. Its structural components might be involved in metabolic pathways for producing bio-based chemicals, serving as a building block for more complex molecules .

Synthetic Biology

In synthetic biology, the compound could be used to study and engineer biosynthetic pathways. Its indole ring, in particular, could be a key moiety in the design of new biological routes for the production of industrially relevant chemicals .

properties

IUPAC Name

1-(3-hydroxypropyl)indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-7-3-6-13-8-10(9-15)11-4-1-2-5-12(11)13/h1-2,4-5,8-9,14H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVVKWWCJMWYND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCCO)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde

Synthesis routes and methods

Procedure details

In a 10 mL round-bottom flask, 1-Allyl-1H-indole-3-carbaldehyde (169 mg, 0.91 mmol) is dissolved in 0.5 mL of anhydrous THF. To this solution is added 0.5 M of 9-BBN in THF (2 mL, 1.0 mmol). The reaction is allowed to stir at room temperature for 1 hr, whereupon a 1M solution of NaOH (2.5 mL) is added. The organic layer is diluted with 10 mL of diethyl ether and the aqueous layer is removed. The organic layer is washed 3×10 mL with 1M NaOH, followed by 2×10 mL water and 2×10 mL saturated NaCl solutions. The organic layer is then dried over Na2SO4 and the solvent is removed under reduced pressure to afford 1-(3-hydroxy-propyl)-1H-indole-3-carbaldehyde.
Quantity
169 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

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